methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate
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Overview
Description
The compound of interest, methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate, is a complex molecule that likely contains a thiophene moiety, a 1,2,3-triazole ring, and a biphenyl group. While the specific compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors such as aniline derivatives or carbohydrazonoyl chlorides, and proceeding through various intermediates to the final product. For example, the synthesis of a novel crystalline compound with a 1,2,4-triazole moiety was achieved in excellent yield via multi-step reactions . Similarly, a compound with a 1,2,3-triazole ring was synthesized from p-methylaniline . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the crystal structure of synthesized compounds. For instance, the crystal structure of a 1,2,4-triazole derivative was determined, revealing non-planarity between the thiophene and triazole rings . The molecular structure of related compounds often features hydrogen bonding and other intermolecular interactions that stabilize the crystal structure . These findings suggest that the compound of interest may also exhibit a complex crystal structure with similar stabilizing interactions.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their functional groups. For example, the presence of amino and thione groups in triazole derivatives can lead to various chemical reactions, such as nucleophilic substitution or tautomerism . The compound of interest, with its triazole and thiophene moieties, may undergo similar reactions, potentially leading to a diverse range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using a variety of techniques, including elemental analysis, NMR, MS, IR, and UV-Vis spectroscopy . These compounds often exhibit interesting thermal properties, as well as electronic and structural features that can be studied using computational methods like density functional theory (DFT) . The compound of interest is likely to have similar properties, which could be explored using these analytical and computational techniques.
Scientific Research Applications
Pharmacological Analysis
Compounds related to methyl 3-[4-([1,1'-biphenyl]-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate have been designed and synthesized for pharmacological analysis. Studies have shown that some of these compounds exhibit significant anti-proliferative, anti-inflammatory, and antifungal properties. This suggests potential applications in developing treatments for various diseases and conditions (Kamble et al., 2017).
Antileishmanial Activity
Research into 4-amino-1,2,4-triazole derivatives, closely related to the chemical structure , has revealed remarkable antileishmanial activity. These findings indicate a potential pathway for the development of new therapeutic agents against Leishmania infections (Süleymanoğlu et al., 2017).
Catalytic Oxidation and Transfer Hydrogenation
The use of click-generated 1,2,3-triazole based organosulfur/-selenium ligands in half-sandwich Ruthenium(II) complexes has been explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research opens new avenues for the application of these compounds in catalysis (Saleem et al., 2013).
Antimicrobial Evaluation
Novel di-triazoles and derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed good antifungal activity against yeast fungi and antimicrobial activity against certain bacteria, indicating their potential in antimicrobial drug development (Ünver et al., 2008).
Synthesis Methodologies
Efficient synthesis methodologies for thiophene derivatives have been developed, highlighting the versatility of these compounds as building blocks in organic synthesis. This includes the preparation of halogenated 2-thiophenecarboxylic acid derivatives, crucial for developing a new family of insecticides (Hull et al., 2007).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. It is known that bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.
Mode of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it is likely that the compound affects multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 1682344 , which is within the range typically associated with good bioavailability.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that the compound could have a wide range of effects at the molecular and cellular level.
properties
IUPAC Name |
methyl 3-[4-(4-phenylbenzoyl)triazol-1-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-27-21(26)20-18(11-12-28-20)24-13-17(22-23-24)19(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPDTQEZQTNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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